N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a bromophenyl group, which is a phenyl ring (a variant of benzene) with a bromine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, or coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. The bromophenyl group might undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the bromine atom might increase the compound’s density and boiling point .Wissenschaftliche Forschungsanwendungen
1. Anti-Inflammatory Properties
N-substituted anthranilic acid derivatives, related to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, have been synthesized and tested for anti-inflammatory properties. Compounds in this category exhibited significant inflammation inhibitory activity, demonstrating potential as anti-inflammatory agents (Shalabh Sharma, V. K. Srivastava, Ashok Kumar, 2002).
2. Antimicrobial and Hemolytic Activity
Research on similar compounds indicates antimicrobial and hemolytic activities. Compounds with structures related to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide were found to be active against selected microbial species, suggesting potential applications in antimicrobial treatments (Samreen Gul et al., 2017).
3. Antibacterial Properties
N-substituted derivatives of similar compounds have shown moderate to talented antibacterial activity. This suggests that compounds in the same class as N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide could be effective in antibacterial applications (H. Khalid et al., 2016).
4. Insecticidal Activities
Compounds containing 1,3,4-oxadiazole rings, similar to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide, have demonstrated insecticidal activities against certain pests, suggesting possible applications in pest control (L. Qi et al., 2014).
5. Potential Anticancer Agents
Some 1,3,4-oxadiazole compounds have been identified as apoptosis inducers, indicating their potential use as anticancer agents. This suggests that compounds structurally similar to N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide may have applications in cancer treatment (Han-Zhong Zhang et al., 2005).
6. Computational and Pharmacological Evaluation
Studies involving computational and pharmacological evaluations of 1,3,4-oxadiazole and pyrazole novel derivatives, including toxicity assessment and tumor inhibition, highlight the significant potential of these compounds in various pharmacological applications (M. Faheem, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALQJDHKDUAOIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)isobutyramide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.